molecular formula C18H13FN2O4 B2617179 N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide CAS No. 876873-65-3

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

Cat. No.: B2617179
CAS No.: 876873-65-3
M. Wt: 340.31
InChI Key: JQQXIZIQYVYNFD-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a synthetic small molecule characterized by a furan core substituted with a methyl group at position 2, a 3-nitrophenyl group at position 5, and a 3-fluorophenyl carboxamide at position 2.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c1-11-16(18(22)20-14-6-3-5-13(19)9-14)10-17(25-11)12-4-2-7-15(8-12)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQXIZIQYVYNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 3-fluorophenyl and 3-nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of furan oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted furan carboxamides.

Scientific Research Applications

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituent patterns on the furan ring and the aryl groups. Key comparisons include:

N-(4-methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 22o)
  • Substituents : 5-nitro furan-2-carboxamide with a 4-methoxy-3-(trifluoromethyl)phenyl group.
  • Biological Activity: Demonstrated potent trypanocidal activity (67% yield in synthesis), suggesting nitro-furans’ relevance in antiparasitic drug development .
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
  • Substituents : 5-nitro furan-2-carboxamide with a 3-(trifluoromethyl)phenyl group.
  • Key Differences : The trifluoromethyl group at the meta position enhances lipophilicity (logP ~3.5), whereas the target compound’s 3-fluorophenyl group may offer a balance between hydrophobicity and hydrogen-bonding capacity .
Furo[2,3-b]pyridine Derivatives (MedChemComm Examples)
  • Substituents: Fused pyridine rings with fluorophenyl and trifluoroethylamino groups (e.g., compounds in –8).
  • Key Differences : The pyridine fusion increases molecular complexity and planarity, likely improving target binding but reducing synthetic accessibility. The target compound’s simpler furan core may offer easier derivatization .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on substituent effects is outlined below:

Property Target Compound Compound 22o 5-Nitro-N-[3-(CF₃)Ph]furan-2-carboxamide
Molecular Weight ~340 g/mol ~353 g/mol ~342 g/mol
logP (Predicted) ~2.8 ~3.2 ~3.5
Hydrogen Bond Donors 1 (amide NH) 1 1
Key Substituent Effects Fluorine enhances electronegativity; nitro group aids reactivity. Trifluoromethyl improves metabolic stability. Trifluoromethyl increases lipophilicity.

Biological Activity

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C16H14N2O4F
  • Molecular Weight : 316.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and alterations in cell cycle progression.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Biological Activity Assay Type Cell Line IC50 (µM) Mechanism
CytotoxicityMTT AssayMCF-7 (breast cancer)4.5Apoptosis induction
CytotoxicityMTT AssayU-937 (leukemia)3.2Apoptosis induction
Anti-inflammatoryELISARAW 264.7 (macrophages)10.0COX inhibition

Case Studies

  • Study on MCF-7 Cell Line :
    In a recent study, this compound was tested on the MCF-7 breast cancer cell line. The results indicated that the compound significantly reduced cell viability at concentrations as low as 4.5 µM, leading to increased apoptosis markers such as caspase-3 activation and PARP cleavage.
  • Inflammation Modulation in RAW 264.7 Cells :
    Another investigation focused on the anti-inflammatory properties of this compound using RAW 264.7 macrophages. The compound demonstrated a dose-dependent reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent through COX inhibition.

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